![molecular formula C21H17N3O2 B5886466 N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B5886466.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide, also known as BMN-673, is a novel PARP (poly ADP-ribose polymerase) inhibitor. PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition has been shown to be effective in the treatment of cancer. BMN-673 has been extensively studied for its potential as an anti-cancer agent, and its unique chemical structure and mechanism of action make it a promising candidate for further research.
Mecanismo De Acción
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide works by inhibiting the activity of PARP, an enzyme that plays a critical role in DNA repair. When PARP is inhibited, cancer cells are unable to repair DNA damage, leading to cell death. This compound has been shown to be highly selective for PARP1 and PARP2, two forms of the enzyme that are particularly important for DNA repair.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the induction of DNA damage and cell death in cancer cells. It has also been shown to increase the sensitivity of cancer cells to chemotherapy drugs, which may improve treatment outcomes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide for lab experiments is its high selectivity for cancer cells over normal cells. This makes it an ideal candidate for studying the mechanisms of cancer cell death and for developing new cancer treatments. However, the high cost of the drug and the need for specialized equipment and expertise may limit its use in some research settings.
Direcciones Futuras
There are a number of potential future directions for research on N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide. One area of focus is the development of new combination therapies that include this compound, as well as the identification of biomarkers that can predict response to the drug. Other areas of research may include the development of new PARP inhibitors with improved selectivity and efficacy, as well as the exploration of this compound for the treatment of other types of cancer.
Métodos De Síntesis
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide is synthesized through a multi-step process involving the reaction of 3-methoxybenzamide with 3-nitrobenzaldehyde, followed by reduction and cyclization to form the benzimidazole ring. The final product is purified through column chromatography and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide has been extensively studied for its potential as an anti-cancer agent, particularly in the treatment of breast, ovarian, and pancreatic cancers. It has been shown to be highly effective in killing cancer cells, both alone and in combination with other chemotherapy drugs. In preclinical studies, this compound has demonstrated a high level of selectivity for cancer cells over normal cells, resulting in fewer side effects.
Propiedades
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-26-17-9-5-7-15(13-17)21(25)22-16-8-4-6-14(12-16)20-23-18-10-2-3-11-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQDVSPUCPFEED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.